4-phenyl-1H-quinoline-2-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27309-54-2 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C15H11NS/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) |
InChI Key |
MXXDDLIMKVSDCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 1h Quinoline 2 Thione and Its Analogues
Conventional Synthetic Approaches
Traditional methods for the synthesis of 4-phenyl-1H-quinoline-2-thione and its derivatives often involve multi-step reactions, which can sometimes be tedious. tandfonline.com These approaches, however, form the foundational basis for many modern synthetic strategies.
Base-Catalyzed Thio-lactamization of 2-(1-Arylvinyl)anilines with Carbon Disulfide
A powerful and versatile method for the synthesis of quinoline-2-thiones is the base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with carbon disulfide (CS₂). rsc.orgresearchgate.netlookchem.comresearchgate.netgrafiati.comjst.go.jp This method is advantageous due to the use of readily available and inexpensive starting materials, namely 2-(1-arylvinyl)anilines, which can be easily prepared from the reaction of amines and alkynes. rsc.orgresearchgate.net The reaction proceeds smoothly under basic conditions to yield 4-aryl quinoline-2-thiones in good to excellent yields. rsc.org
This approach offers a more direct and efficient pathway compared to other methods that may require more complex starting materials or harsher reaction conditions. rsc.orgrsc.org A variation of this reaction involves a base-controlled chemoselective reaction of vinylanilines with alkyl/aryl isothiocyanates, which can afford quinoline-2-thiones in high yields in the presence of triethylamine (B128534) (Et₃N). rsc.orgrsc.org
Table 1: Synthesis of 4-Aryl Quinoline-2-thiones via Thio-lactamization
| Entry | Aryl Group (R) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 94 |
| 2 | 4-Methylphenyl | 85 |
| 3 | 4-Methoxyphenyl | 82 |
| 4 | 4-Chlorophenyl | 88 |
Data sourced from studies on the thio-lactamization of 2-(1-arylvinyl)anilines. rsc.orgrsc.org
Thionation Reactions of Corresponding Quinolin-2(1H)-ones
A common and straightforward method for the synthesis of quinoline-2-thiones involves the thionation of the corresponding quinolin-2(1H)-ones. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchgate.netnih.govnih.govwikipedia.orgsciforum.netthieme-connect.comorganic-chemistry.org
Lawesson's reagent, (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), is a versatile and effective reagent for this conversion. researchgate.netwikipedia.orgresearchgate.net The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. researchgate.net This method is valued for its simplicity and the ability to produce the desired thiones in a one-pot synthesis. researchgate.net
Phosphorus pentasulfide (P₄S₁₀) is another widely used thionating agent. mdpi.comresearchgate.netnih.gov It is commonly used in pyridine (B92270), but its application has been extended to other solvents like acetonitrile. mdpi.comresearchgate.net The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of various carbonyl compounds, including quinolones, offering yields comparable or superior to those obtained with Lawesson's reagent. nih.govaudreyli.com A complex of P₄S₁₀ and pyridine has also been isolated and used as a storable and selective thionating agent. mdpi.comnih.gov
Table 2: Comparison of Thionating Agents for Quinolin-2-one Conversion
| Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson's Reagent | THF | Reflux | 5.3 | 30 |
| P₄S₁₀ | Pyridine | Reflux | 2 | 77 |
| P₄S₁₀/HMDO | - | - | - | Comparable to LR |
Data compiled from various studies on the thionation of quinolin-2(1H)-ones. researchgate.netmdpi.comaudreyli.com
Nucleophilic Substitution Reactions in Quinoline (B57606) Systems
Quinoline-2-thiones can also be synthesized through nucleophilic substitution reactions on appropriately substituted quinoline precursors. A common strategy involves the reaction of 2-haloquinolines, such as 2-chloroquinolines, with a sulfur nucleophile like thiourea (B124793) or sodium sulfide. tandfonline.comresearchgate.nettandfonline.com This method provides a direct route to the desired thione. mdpi.com
Another approach involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea. organic-chemistry.org This metal-free method, activated by triflic anhydride, offers high regioselectivity and proceeds under mild conditions to give good to high yields of quinoline-2-thiones. organic-chemistry.org A one-pot procedure has also been developed to convert quinolines directly to quinoline-2-thiones without the need to isolate the intermediate N-oxides. organic-chemistry.org Furthermore, nucleophilic substitution of a 4-chloro group in quinolin-2(1H)-one and its thione analogue with various nucleophiles can lead to a range of 4-substituted derivatives. mdpi.com
Green Chemistry and Sustainable Synthesis Strategies
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative energy sources like ultrasound and microwave irradiation to accelerate reactions and reduce the use of hazardous solvents.
Ultrasound-Accelerated Synthesis Protocols for Quinoline-2-thiones
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and shorter reaction times compared to conventional methods. jst.go.jpresearchgate.netmdpi.comacs.org This green synthetic approach has been successfully applied to the synthesis of quinoline-2-thione derivatives. jst.go.jpresearchgate.netacs.org For instance, an efficient and green strategy for the synthesis of a new series of quinolin-2-thiones has been developed starting from arylhydrazines and 5,7-dihydroxy-4-methylthiocoumarin under ultrasonic irradiation. researchgate.net The use of ultrasound provides a cleaner reaction profile and simplifies the work-up procedure. researchgate.net
Microwave-Assisted Synthesis Utilizing Solid Supports
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times and improve yields. jocpr.comscienceijsar.comnih.govtandfonline.com The use of solid supports, such as alumina (B75360), silica (B1680970) gel, and various clays, in conjunction with microwave irradiation offers further advantages, including ease of product isolation and the potential for solvent-free reaction conditions. jocpr.comscienceijsar.com
This methodology has been effectively employed for the synthesis of 4-substituted-3-vinyl quinoline-2(1H)-thiones. jocpr.com The reactants are adsorbed onto the surface of the solid support, which then efficiently absorbs microwave energy, leading to rapid heating and accelerated reaction rates. jocpr.com Neutral alumina and K10 clay have been found to be particularly efficient for these transformations. jocpr.com Another eco-friendly microwave-mediated route involves the synthesis of substituted quinoline-2-thiones from 4-methyl-2-thiocoumarin and arylhydrazides using water as a solvent. tandfonline.comtandfonline.comresearchgate.net This method is notable for its cleanliness, short reaction times, and high conversion rates. tandfonline.com Furthermore, the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones has been achieved in water without the need for any catalysts or additives, highlighting the potential of this green approach for constructing complex heterocyclic frameworks. nih.govrsc.orgrsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis on Solid Supports
| Product | Method | Solid Support | Time | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-3-vinyl quinoline-2(1H)-thione | Conventional | - | 5.3 h | 30 |
| 4-Phenyl-3-vinyl quinoline-2(1H)-thione | Microwave | Neutral Alumina | 2.5 min | 92 |
| 4-Phenyl-3-vinyl quinoline-2(1H)-thione | Microwave | K10 Clay | 3 min | 90 |
Data based on the synthesis of vinyl quinoline-2(1H)-thiones. researchgate.netjocpr.com
Metal-Free and Catalyst-Free Aerobic Radical Cascade Reactions
In the pursuit of more sustainable and economical synthetic routes, metal-free and catalyst-free reactions have gained considerable attention. A notable development is the use of aerobic radical cascade reactions. For instance, a green and efficient aerobic radical cascade reaction of o-vinylphenylisocyanides with thiols has been reported to produce a wide array of 2-thio-substituted quinolines without the need for a catalyst or additional oxidants. researchgate.net This method offers experimental simplicity and delivers the desired products in good to high yields. researchgate.net The high reactivity of the resulting quinoline-2-thiones provides a gateway for the synthesis of diverse organosulfur quinoline scaffolds. researchgate.net
Another metal-free approach involves the cyclization of 2-(1-arylvinyl)anilines with carbon disulfide (CS₂). This base-catalyzed thio-lactamization provides a direct route to quinoline-2-thiones. jst.go.jp Furthermore, a metal-free, [5 + 1] carbonylative annulation of 2-alkenyl anilines with dioxazolones has been developed, which serves as an effective method for producing quinolinones, the oxygen analogues of quinoline-thiones. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates broad substrate tolerance. organic-chemistry.org A simple metal-free cyclization has also been reported for the synthesis of 4-methylene-3-substituted quinazolinone and quinazolinthione derivatives. frontiersin.orgnih.gov
Application of Green Solvents in Quinoline-2-thione Synthesis
The principles of green chemistry have encouraged the use of environmentally benign solvents in organic synthesis. Research has demonstrated the efficient synthesis of 4-(arylamino)quinazoline-2(1H)-thiones, a related class of compounds, in green solvents derived from biomass, such as eucalyptol. researchgate.netnih.gov While reaction times may be longer to achieve high yields, the products can often be isolated by simple filtration, which minimizes the use of large quantities of solvents for purification. researchgate.netnih.gov This approach significantly reduces atom loss and contributes to a more sustainable synthetic process. researchgate.netnih.gov
Water, as a green solvent, has also been utilized in the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones through the annulation of ortho-heteroaryl anilines and CS₂ without any catalyst or additive. researchgate.net The use of water as a hydrogen donor has also been explored in the metal-free chemoselective reduction of α, β-unsaturated carbonyl compounds, a reaction type relevant to quinoline synthesis. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for modulating its properties. Various strategies have been developed to introduce substituents at different positions of the quinoline ring.
Regioselective Functionalization Strategies
Regioselective functionalization of quinolines is a key challenge in synthetic chemistry. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective modification of the quinoline scaffold. mdpi.comnih.gov These methods allow for the introduction of functional groups at specific positions, which is essential for structure-activity relationship studies. mdpi.comnih.gov For instance, palladium-catalyzed C-H activation has been employed for the ortho-arylation of quinoline N-oxides. mdpi.com While these methods are powerful, they often require the use of metal catalysts.
Synthesis of Halogenated 4-phenyl-1H-quinoline-2-thiones
Halogenated quinoline derivatives are valuable intermediates for further functionalization through cross-coupling reactions. A method for the synthesis of 3-bromoquinoline-2(1H)-thiones has been reported starting from 2-(2,2-dibromoethenyl)phenyl isothiocyanates. thieme-connect.com This reaction involves a stereoselective lithium-halogen exchange, followed by cyclization and electrophilic quenching of the resulting thiolate. thieme-connect.com This approach provides access to 3-bromo-substituted quinoline-2-thiones which can be further modified. thieme-connect.com
Introduction of Alkyl, Methoxy, and Other Aromatic Substituents
The introduction of alkyl, methoxy, and other aromatic groups can significantly influence the biological and physical properties of this compound. The synthesis of various substituted 4-methoxy-1H-quinolin-2-thiones has been achieved through a multi-step sequence starting from substituted anilines. asianpubs.org This process involves the formation of a 2,4-dichloroquinoline (B42001) intermediate, followed by methoxylation and thionation. asianpubs.org The introduction of alkyl or phenylthio groups at the 4-position of 8-methylquinoline-2(1H)-thione has also been described. mdpi.com
A variety of substituted 4-phenyl-quinoline derivatives have been synthesized using different methodologies. For example, a one-pot, three-component reaction of malononitrile, 3-aminophenol, and substituted aldehydes has been used to synthesize 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Substituted Aniline (B41778) | Malonic acid, POCl₃, NaOMe, Thiourea | Substituted 4-methoxy-1H-quinolin-2-thiones | - | asianpubs.org |
| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea, DMF | 8-methyl-4-sulfanylquinoline-2(1H)-thione | - | mdpi.com |
| 2-Aminoacetophenone, Phenyl isothiocyanate | Acetonitrile | 4-Methylene-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione | - | nih.gov |
| 2-Chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamatecyclohexylammonium salt | 3-Phenylquinoxaline-2(1H)-thione | 69 | acs.org |
Table 1: Examples of Synthesized Substituted Quinoline-2-thione Derivatives
Annulation and Fused Ring System Formations Involving this compound Scaffolds
The construction of fused ring systems onto the this compound scaffold can lead to novel polycyclic aromatic compounds with unique properties. Annulation reactions of 2-quinolinesulfenyl halides with alkenes and cycloalkenes have been explored. mdpi.com For instance, the reaction of 4-phenyl-3H-1,2-dithiole-3-thione, a related sulfur-containing heterocycle, with various reagents can lead to the formation of fused systems. mdpi.com
Furthermore, the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with various reagents has been shown to produce pyrazolo[3,4-b]quinoline and benzo[b] researchgate.netsemanticscholar.orgnaphthyridine derivatives. nih.gov The reaction of this quinolinone derivative with thiourea can lead to the formation of the corresponding thione, which can then undergo further cyclization reactions to form fused pyrimido[4,5-b]quinoline-2(1H)-thiones. nih.gov
Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1h Quinoline 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework of 4-phenyl-1H-quinoline-2-thione by mapping the chemical environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. A characteristic broad singlet is observed for the N-H proton, confirming the presence of the thione tautomer in solution. Protons on the quinoline (B57606) and phenyl rings resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing crucial information for their assignment.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.01 | s |
| H-5 | 7.78 | d |
| H-6 | 7.37 | t |
| H-7 | 7.61 | t |
| H-8 | 7.42 | d |
| Phenyl H (ortho) | 7.55 | m |
| Phenyl H (meta, para) | 7.55 | m |
| N-H | 13.79 | s |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data is representative and may vary slightly based on solvent and experimental conditions.
Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms within the molecule and information about their chemical nature. The most downfield signal in the spectrum is characteristic of the thione (C=S) carbon, a key indicator of the compound's structure. The remaining carbon signals are assigned to the quinoline and phenyl rings.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=S) | 176.1 |
| C-3 | 122.9 |
| C-4 | 145.9 |
| C-4a | 128.9 |
| C-5 | 126.1 |
| C-6 | 123.0 |
| C-7 | 130.8 |
| C-8 | 115.9 |
| C-8a | 138.8 |
| Phenyl C (ipso) | 136.0 |
| Phenyl C (ortho) | 128.8 |
| Phenyl C (meta) | 129.2 |
| Phenyl C (para) | 129.8 |
Note: Data is representative and may vary slightly based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. These experiments provide definitive evidence for the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The experimentally determined mass is compared with the theoretically calculated mass for the proposed formula (C₁₅H₁₁NS), with a very small mass error providing strong evidence for the correct molecular formula.
Analysis of the fragmentation pattern in the mass spectrum offers corroborative structural information. Upon ionization, the molecular ion of this compound undergoes characteristic fragmentation, breaking into smaller, stable charged fragments. The observed fragmentation pathways, such as the loss of sulfur or the phenyl group, are consistent with the known chemical behavior of quinoline and thione-containing compounds, further validating the assigned structure.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
The IR spectral analysis of similar quinoline derivatives has revealed distinct features that can be extrapolated to the target compound. For instance, the –NH stretching vibrations in quinoline derivatives are typically observed in the range of 3583–3209 cm⁻¹ nih.gov. Therefore, this compound is expected to exhibit a characteristic N-H stretching band in this region, indicative of the protonated nitrogen at position 1 of the quinoline ring.
The thione group (C=S) is another key functional group. In related heterocyclic thiones, the C=S stretching vibration can be observed, although its position can vary. For comparison, the carbonyl (C=O) stretching vibrations in quinolin-2-one derivatives are typically found in the range of 1710–1678 cm⁻¹ nih.gov. The C=S bond is weaker than the C=O bond, so its stretching frequency is expected to appear at a lower wavenumber.
Furthermore, the presence of aromatic C=C bonds within the quinoline and phenyl rings would be evidenced by bands in the region of 1555–1526 cm⁻¹ nih.gov. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the C-H out-of-plane bending motions, which are sensitive to the substitution pattern, would appear at lower frequencies.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound Based on Related Compounds
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3583–3209 | Quinoline N-H |
| Aromatic C-H Stretch | > 3000 | Phenyl and Quinoline C-H |
| C=C Aromatic Stretch | 1555–1526 | Phenyl and Quinoline C=C |
| C=S Stretch | (Expected at lower frequency than C=O) | Thione C=S |
| Aromatic C-H Bend | (Variable) | Phenyl and Quinoline C-H |
Advanced Crystallographic Techniques (e.g., X-ray Diffraction of Related Compounds)
Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional structure of molecules. While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of closely related quinoline and heterocyclic derivatives provides a strong basis for understanding its likely solid-state conformation and the methodologies used for its elucidation.
The crystal structures of numerous quinoline derivatives have been determined, revealing important details about their molecular geometry and intermolecular interactions bohrium.com. For instance, X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one and other derivatives were carried out using a Bruker D8 Venture diffractometer with Cu-Kα radiation at low temperatures (123 K) bohrium.comhelsinki.fi. Such studies show that the fused rings of the quinoline system are often slightly bent, and the molecules can be connected by various intermolecular interactions, including hydrogen bonds and π-π stacking bohrium.com.
In the case of this compound, it is expected that the phenyl group at position 4 would be twisted at a certain dihedral angle relative to the quinoline plane. The crystal packing would likely be influenced by N-H···S hydrogen bonds involving the thione group and the N-H of the quinoline ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.
The determination of crystal structures for related compounds often involves the following steps:
Crystallization: Growing single crystals of sufficient quality, often by slow evaporation from a suitable solvent.
Data Collection: Using a single-crystal X-ray diffractometer to collect diffraction data.
Structure Solution and Refinement: Using software packages like SHELXL to solve the phase problem and refine the atomic positions and thermal parameters.
For example, the crystal structures of pyrazole (B372694) derivatives have been solved and refined, yielding detailed information on lattice parameters, space groups, and bond lengths and angles nih.gov. This level of detail allows for a comprehensive understanding of the molecule's conformation and how it packs in the solid state. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystallographic data.
Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound (Compound 4 from a study on pyrazole derivatives) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.348(2) |
| b (Å) | 9.793(2) |
| c (Å) | 16.366(4) |
| α (°) | 87.493(6) |
| β (°) | 87.318(6) |
| γ (°) | 84.676(6) |
This data for a related heterocyclic compound illustrates the type of detailed structural information that can be obtained through X-ray crystallography and which would be expected for this compound.
Computational and Theoretical Investigations of 4 Phenyl 1h Quinoline 2 Thione
Molecular Dynamics (MD) Simulations
No specific studies detailing molecular dynamics simulations for 4-phenyl-1H-quinoline-2-thione were identified. Such simulations would typically provide insights into the compound's conformational dynamics, stability, and interactions with its environment over time.
Information regarding the investigation of molecular interactions and the adsorption behavior of this compound through MD simulations is not present in the current body of scientific literature. This type of research would be valuable for understanding how the molecule interacts with surfaces or other molecules, which is crucial for applications in materials science and drug delivery.
There are no published calculations of the adsorption and binding energies for this compound. These calculations are fundamental for quantifying the strength of interaction between the molecule and a substrate or a biological target.
Molecular Docking Studies for Receptor-Ligand Interactions
While molecular docking is a common technique used to study quinoline (B57606) derivatives as potential therapeutic agents, specific docking studies for this compound against the specified biological targets were not found. nih.govnih.govresearchgate.net The general class of quinolines has been investigated for various biological activities, including as potential anticancer and antimicrobial agents. nih.govmdpi.com
There is no available data predicting the binding modes and affinities of this compound with any biological targets. This information is critical for the initial stages of drug discovery, helping to identify potential lead compounds.
Mechanistic Studies of Chemical Transformations Involving 4 Phenyl 1h Quinoline 2 Thione
Exploration of Reaction Pathways for Synthesis
The synthesis of the 4-phenyl-1H-quinoline-2-thione scaffold can be achieved through several mechanistic pathways, often involving cyclization reactions where the quinoline (B57606) ring system is constructed. Key methods include adaptations of classical named reactions and modern base-catalyzed cyclizations.
One of the most direct and powerful methodologies involves the base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with carbon disulfide (CS₂). rsc.org This method is advantageous due to the use of readily available starting materials. The proposed mechanism begins with the deprotonation of the aniline (B41778) by a base, followed by a nucleophilic attack of the resulting anilide on the electrophilic carbon of CS₂. This forms a dithiocarbamate (B8719985) intermediate, which then undergoes an intramolecular cyclization, specifically a nucleophilic attack from the vinyl group onto the thiocarbonyl, to form the six-membered quinoline ring.
Another prominent synthetic route is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org To obtain a this compound, a 2-aminoaryl ketone such as 2-aminobenzophenone (B122507) would react with a molecule containing both an active methylene (B1212753) and a thione or a precursor group. The reaction can proceed via two viable mechanisms: one begins with an aldol (B89426) condensation followed by imine formation and cyclization, while the other starts with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination to form the quinoline ring. wikipedia.org This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com
The Camps cyclization provides another pathway, proceeding via the intramolecular cyclization of an o-acylaminoacetophenone or a related thioamide precursor. wikipedia.org The mechanism is a base-catalyzed intramolecular aldol-type condensation. mdpi.comnih.gov Depending on the structure of the starting material and the reaction conditions, particularly the strength of the base, the cyclization can be directed to form different isomers. wikipedia.orgmdpi.comnih.gov For the synthesis of a quinolin-2-thione, the enolate formed from the methylene group of the amide attacks the ketone's carbonyl group, leading to the 2-substituted product after dehydration. mdpi.com
Furthermore, the target compound can be synthesized by thionating the corresponding 4-phenyl-1H-quinolin-2-one. However, direct thionation with reagents like phosphorus pentasulfide or Lawesson's reagent can result in low yields and the formation of undesired byproducts. mdpi.comresearchgate.net A more efficient method involves the reaction of a 2,4-dichloroquinoline (B42001) precursor with thiourea (B124793), which acts as a sulfur transfer agent to selectively form the 2-thione derivative. mdpi.comresearchgate.net
| Reaction Name | Key Reactants | Catalyst/Reagent | Mechanistic Steps |
|---|---|---|---|
| Thio-lactamization | 2-(1-Arylvinyl)aniline, Carbon Disulfide (CS₂) | Base | Nucleophilic attack on CS₂, intramolecular cyclization |
| Friedländer Synthesis | o-Aminoaryl ketone, α-Methylene carbonyl compound | Acid or Base | Aldol condensation, Schiff base formation, cyclodehydration |
| Camps Cyclization | N-(2-Acylaryl)thioamide | Base | Intramolecular aldol condensation, dehydration |
| Thionation from Halo-precursor | 2,4-Dichloroquinoline derivative, Thiourea | None (thermal) | Nucleophilic substitution, sulfur transfer |
Investigation of Nucleophilic Addition and Substitution Mechanisms
The this compound molecule possesses two primary sites susceptible to nucleophilic attack: the C4 position of the quinoline ring and the carbon of the thiocarbonyl (C=S) group. The electron-deficient nature of the quinoline ring system facilitates nucleophilic attack, particularly at the 2 and 4 positions. quimicaorganica.orgquora.com
Nucleophilic Substitution at the C4 Position: The C4 position of the quinoline-2-thione scaffold is highly activated towards nucleophilic aromatic substitution (SNAr), especially when equipped with a good leaving group like a halogen. Studies on the analogous 4-chloro-8-methylquinoline-2(1H)-thione demonstrate this reactivity. mdpi.comresearchgate.net Various nucleophiles can displace the C4-chloro group, indicating a robust SNAr mechanism.
Key findings from these studies include:
Reaction with Thiols: In the presence of a base like sodium ethoxide, thiols such as ethanethiol (B150549) and thiophenol react with 4-chloroquinoline-2-thione to yield the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com
Reaction with Hydrazine: Hydrazination of 4-chloroquinoline-2-thione leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com
Reaction with Azide (B81097): Sodium azide readily reacts to furnish the 4-azido derivative. mdpi.com This azide can be further transformed into a 4-amino group via a phosphazene intermediate, which is then hydrolyzed. mdpi.com
The mechanism for these transformations is a classic SNAr pathway, involving the addition of the nucleophile to the electron-deficient C4 carbon to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity.
Nucleophilic Reactions at the C2-Thiocarbonyl Group: The thiocarbonyl group at the C2 position exhibits reactivity analogous to a carbonyl group and exists in tautomeric equilibrium with its thiolactim form, 2-mercapto-4-phenylquinoline. This tautomerism is crucial to its reactivity. Nucleophilic attack can occur at the electrophilic carbon, but a more common reaction is S-alkylation of the thiolactim tautomer.
For instance, the alkylation of 4-chloro-8-methylquinoline-2(1H)-thione with reagents like dimethyl sulfate (B86663) or ethyl iodide results in the formation of 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com This indicates that the reaction proceeds via the more nucleophilic sulfur atom of the thiol tautomer, which attacks the alkylating agent in an SN2 fashion. This S-alkylation is significant as it alters the reactivity of the quinoline system; for example, the resulting 2-ethylthio group can activate the C2 position for subsequent nucleophilic displacement by hydrazine. mdpi.com
| Reactive Site | Nucleophile | Product Type | Mechanism Type |
|---|---|---|---|
| C4-Position | Ethanethiol, Thiophenol | 4-Alkyl(or Phenyl)thio-quinoline-2-thione | Nucleophilic Aromatic Substitution (SNAr) |
| C4-Position | Hydrazine | 4-Hydrazino-quinoline-2-thione | Nucleophilic Aromatic Substitution (SNAr) |
| C4-Position | Sodium Azide | 4-Azido-quinoline-2-thione | Nucleophilic Aromatic Substitution (SNAr) |
| C2-Thione (via S-tautomer) | Dimethyl Sulfate, Ethyl Iodide | 2-Alkylthio-4-chloroquinoline | S-Alkylation (SN2) |
Role of Catalysts and Reaction Conditions in Directing Chemical Outcomes
Catalysts and reaction conditions play a pivotal role in the synthesis and transformation of this compound, influencing reaction rates, yields, and regioselectivity.
Catalysis in Synthesis: The choice of catalyst is critical in directing the cyclization to form the quinoline ring.
Base Catalysis: As seen in the Camps cyclization, the strength of the base can determine the regiochemical outcome. nih.gov A strong base, like sodium hydroxide, tends to deprotonate the more acidic α-methylene protons adjacent to a carbonyl group, directing the cyclization pathway. mdpi.com Weaker bases may favor deprotonation at other sites, leading to different isomers. mdpi.comnih.gov The thio-lactamization route to quinoline-2-thiones is also explicitly base-catalyzed. rsc.org
Acid Catalysis: The Friedländer synthesis can be effectively promoted by Brønsted acids. dntb.gov.uanih.gov The acid catalyst activates the carbonyl group by protonation, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. This leads to an acceleration of the condensation and subsequent cyclization steps. alfa-chemistry.com Heterogeneous acid catalysts, such as Nafion NR50, have been employed to create more environmentally friendly reaction conditions. mdpi.com
Metal Catalysis: While less common for the direct synthesis of the thione, transition metals are instrumental in synthesizing precursors. Palladium-catalyzed reactions are used to construct the quinoline-4-one core, which could then be thionated. mdpi.com Modern synthetic strategies also utilize rhodium and cobalt catalysts for quinoline synthesis via C-H activation pathways, offering alternative and efficient routes to the core structure. mdpi.com
Influence of Reaction Conditions: Reaction parameters such as temperature, solvent, and energy source significantly impact the chemical outcomes.
Temperature: Many classical quinoline syntheses, like the Friedländer and Camps reactions, require elevated temperatures or reflux conditions to overcome the activation energy for the cyclodehydration steps. jk-sci.commdpi.com
Solvents: The choice of solvent can influence reaction rates and yields. Recent studies have explored the use of "green" or bio-based solvents, such as eucalyptol, for the synthesis of related heterocyclic thiones. researchgate.netnih.gov While these sustainable solvents can be effective, they may require longer reaction times to achieve optimal yields compared to traditional organic solvents. researchgate.netnih.gov
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in several quinoline syntheses. organic-chemistry.org It provides rapid and uniform heating, which can accelerate rate-limiting steps and minimize the formation of side products, as demonstrated in the Friedländer synthesis and Gewald reaction. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.net
By carefully selecting catalysts and optimizing reaction conditions, chemists can control the mechanistic pathways to efficiently synthesize this compound and direct its subsequent chemical transformations with high selectivity.
Advanced Research Applications of 4 Phenyl 1h Quinoline 2 Thione and Its Derivatives
Catalytic Applications in Organic Transformations
The unique molecular architecture of 4-phenyl-1H-quinoline-2-thione, featuring a soft sulfur donor atom, makes it a promising candidate for the development of novel ligands and catalysts for organic synthesis.
Design of Ligands for Transition Metal Catalysis
The thione moiety is a well-established coordinating group for transition metals, and compounds possessing this functional group have been widely investigated as ligands in metal complexes designed for catalytic applications researchgate.net. The sulfur atom in the this compound scaffold can act as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as palladium (Pd), rhodium (Rh), and ruthenium (Ru). This interaction is fundamental to the design of stable and effective catalysts.
Research on related heterocyclic thiones, such as 1,2,4-triazoline-3-thiones, has demonstrated that coordination with transition metal ions like Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) occurs through the sulfur atom, leading to the formation of stable complexes nih.gov. This principle underpins the potential of this compound derivatives to serve as ligands. By modifying the substituents on the quinoline (B57606) ring or the 4-phenyl group, it is possible to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their stability, solubility, and catalytic activity.
Investigation of Catalytic Performance in Specific Reactions
While this compound and its derivatives are recognized for their potential as ligands, detailed studies documenting their performance in specific catalytic transformations are still emerging. The broader class of quinoline derivatives, however, is frequently involved in transition-metal-catalyzed reactions, particularly those involving palladium. For instance, palladium-catalyzed methods are employed for the synthesis of quinolin-2(1H)-ones and for decarboxylative C-S cross-coupling reactions to produce quinolone thioethers rsc.orgnih.gov. These studies establish the compatibility of the quinoline scaffold with palladium catalytic cycles, suggesting a promising avenue for the application of thione-containing derivatives as ligands in similar cross-coupling reactions. The development of chiral versions of these ligands could also be a key area for future research in asymmetric catalysis.
Applications in Materials Science
The photophysical and chemical properties of this compound derivatives make them attractive for applications in materials science, ranging from optical sensors to protective agents.
Development of Optical and Luminescent Materials
Quinoline-based structures are integral to the development of fluorescent materials due to their inherent photophysical properties nih.gov. While the quinoline-2(1H)-thione tautomer itself is often non-fluorescent, its derivatives can be transformed into highly luminescent compounds researchgate.net. A key application lies in the development of "turn-on" fluorescent probes. For example, researchers have designed quinoline-2-thione-based probes for the detection of sulfur mustard gas and its analogues nih.gov. In their native state, these probes are non-fluorescent. However, upon reaction with the target analyte, the thione group is alkylated, forming a quinoline-2-thioether. This structural conversion results in a highly fluorescent product, enabling sensitive and selective detection of the target molecule nih.gov.
This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for sensing applications. Probes based on this scaffold have demonstrated rapid response times and low limits of detection, making them suitable for real-world applications such as fabrication on polymer film test strips for vapor detection nih.gov.
| Probe Derivative | Target Analyte | Limit of Detection (LOD) | Response Time |
|---|---|---|---|
| 4-trifluoromethyl-quinoline-2-thione | Sulfur Mustard (SM) | 50 nM | < 1 min at 60 °C |
| 4-trifluoromethyl-quinoline-2-thione | Nitrogen Mustard (NH1) | 20 nM | < 1 min at 60 °C |
| 4-trifluoromethyl-quinoline-2-thione | CEES (Analogue) | Not Specified | < 1 min at 60 °C |
Role as Protective Agents in Polymeric and Natural Materials
Derivatives of 2-phenyl-quinoline have been investigated for their antioxidant capabilities nih.gov. The ability of these compounds to scavenge free radicals is a critical property for materials protection. Antioxidants are added to polymers, plastics, and other materials to prevent degradation caused by oxidative stress from environmental factors like heat, light, and oxygen.
The antioxidant potential of these compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant assays nih.gov. The demonstrated ability of the quinoline scaffold to neutralize radicals suggests that this compound and its derivatives could function as effective stabilizers. Their incorporation into polymeric matrices or natural materials could help to extend the lifespan and maintain the structural integrity of these materials by inhibiting oxidative degradation pathways.
Pharmacological Research Perspectives (In Vitro Investigations)
The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been the subject of numerous in vitro investigations to explore their pharmacological potential, particularly as anticancer and antifungal agents. These studies focus on cellular and molecular mechanisms without providing clinical information.
The anticancer properties of this class of compounds are a significant area of research. A specific quinoline-2-thione derivative, referred to as KA3D, was shown to inhibit the viability of ovarian cancer cells (SKOV3) in vitro nih.gov. Mechanistic studies revealed that this compound induced apoptosis (programmed cell death) and caused cell cycle arrest in the G2 phase. This was associated with an increase in the expression of pro-apoptotic proteins like BAX and Caspase 3, and a decrease in the anti-apoptotic protein BCL2 nih.gov.
Similarly, the oxygen analogues, 4-phenyl-2-quinolones, have demonstrated potent antiproliferative activities against various cancer cell lines, including COLO205 (colon cancer) and H460 (lung cancer), with IC₅₀ values in the sub-micromolar range nih.gov. The mechanism for these analogues is believed to involve the inhibition of tubulin polymerization, a critical process for cell division nih.gov. Furthermore, structurally related quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis dovepress.com.
| Compound Type / Name | Cancer Cell Line | Activity Metric (IC₅₀) | Proposed Target/Mechanism | Reference |
|---|---|---|---|---|
| Quinoline-2-thione (KA3D) | SKOV3 (Ovarian) | Significant viability inhibition at 50 µM | Apoptosis induction, G2 cell cycle arrest | nih.gov |
| Methoxy-substituted 4-phenyl-2-quinolone (Compound 22) | COLO205 (Colon) | 0.32 µM | Tubulin inhibition | nih.gov |
| Methoxy-substituted 4-phenyl-2-quinolone (Compound 22) | H460 (Lung) | 0.89 µM | Tubulin inhibition | nih.gov |
| Quinazolin-4(3H)-one (Compound 5d) | HePG2 (Liver) | 2.39 µM | VEGFR-2 Inhibition | dovepress.com |
| Quinazolin-4(3H)-one (Compound 5d) | MCF7 (Breast) | 4.81 µM | VEGFR-2 Inhibition | dovepress.com |
In addition to anticancer research, these derivatives have shown promise as antifungal agents. In vitro studies of novel quinoline thioether derivatives demonstrated significant activity against several phytopathogenic fungi. One derivative exhibited inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL nih.gov. Molecular modeling in this study suggested that the antifungal action could be due to the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (SsDHODH) nih.gov. Other studies on quinoline-thiosemicarbazide hybrids have reported activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 31.25 μg/mL for the most effective compound acs.org.
| Compound Type | Fungal Species | Activity Metric | Reference |
|---|---|---|---|
| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | nih.gov |
| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Physalospora piricola | >80% inhibition at 50 µg/mL | nih.gov |
| Quinoline-thiosemicarbazide (QST10) | Candida albicans | MIC = 31.25 µg/mL | acs.org |
Antiproliferative and Anticancer Activity Mechanisms
Derivatives of the this compound scaffold have emerged as a significant area of research in oncology, demonstrating notable antiproliferative and anticancer properties. These compounds exert their effects through a variety of mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with critical enzymatic pathways that drive cancer progression.
Cellular Viability and Proliferation Inhibition in Cancer Cell Lines (e.g., MCF-7, COLO205, H460, A549)
Quinoline derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Studies have quantified this activity, often expressed as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration), highlighting the potency of these compounds.
For instance, the 5-methyl-5H-indolo[2,3-b]quinoline derivative, BAPPN, has shown potent cytotoxic activity against both breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. nih.gov Similarly, a novel quinoline-2-thione derivative known as KA3D has displayed a significant cancer-killing effect against ovarian cancer cells. nih.gov Research into 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified several derivatives (compounds 3f–j) with potent antiproliferative activity, showing GI₅₀ values in the nanomolar range. mdpi.comresearchgate.net Other quinoline analogues have been found to be active against non-small cell lung cancer cell lines such as HOP-92. scilit.com Furthermore, certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivatives have been shown to arrest the division of A549 cells in the low micromolar range. researcher.life
The table below summarizes the inhibitory concentrations of various quinoline derivatives against specific cancer cell lines.
| Compound Class | Cell Line | Cell Type | Measurement | Value |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 6.2 µg/mL |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | Lung Carcinoma | IC₅₀ | 19.92 µg/mL |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives (3f-j) | Panel of four cancer cell lines | Not Specified | GI₅₀ | 22 nM to 31 nM |
| 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | HeLa | Cervix Cancer | GI₅₀ | 35.1 µM |
| 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | A549 | Lung Carcinoma | IC₅₀ | 5.9 µM |
Molecular Mechanisms of Apoptosis Induction
A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is achieved by modulating key cellular pathways that control cell survival and death.
One extensively studied derivative, 2-phenyl-4-quinolone (YT-1), has been shown to induce apoptosis in human leukemia cells by triggering the intrinsic apoptosis pathway. This process involves several key molecular events:
Cell Cycle Arrest: YT-1 induces a G2/M phase arrest, preventing cancer cells from proceeding through the cell division cycle.
Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential (ΔΨm). This is a critical step in the intrinsic apoptotic pathway.
Modulation of Bcl-2 Family Proteins: Treatment with YT-1 leads to an increase in the levels of pro-apoptotic proteins Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins Bcl-2 and Bid.
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of enzymes known as caspases. Specifically, YT-1 stimulates the proteolytic activation of caspase-9 and caspase-3, which are the initiator and executioner caspases of the intrinsic pathway, respectively.
Other quinoline derivatives have been observed to operate through similar mechanisms. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives are known to function as activators of caspase-3 and caspase-8, and as down-regulators of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, quinoline-N-oxide derivatives have been found to induce apoptosis through the activation of caspases-9 and -3. This body of research indicates that a common anticancer strategy for quinoline-based compounds is the targeted induction of apoptosis through the mitochondrial pathway.
Inhibition of Specific Enzymes Involved in Cancer Pathways (e.g., EGFRK Tyrosine Kinase, Tubulin Polymerization)
In addition to inducing apoptosis, derivatives of this compound target specific enzymes that are crucial for the growth and proliferation of cancer cells.
EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell signaling pathways controlling cell growth and division. Its overactivity is a hallmark of many cancers. Several quinoline and quinazolinone derivatives have been developed as potent inhibitors of EGFR kinase. mdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme and preventing its activation. For example, a series of novel quinazolinone derivatives showed significant inhibitory activity against EGFR-TK, with compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibiting an IC₅₀ value of 1.37 nM. Molecular docking studies have confirmed that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of EGFR, such as Met793 and Thr790.
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cellular cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Certain quinoline derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Many of these compounds bind to the colchicine-binding site on β-tubulin. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was identified as a potent inhibitor of tubulin assembly with an IC₅₀ of 0.77 μM and caused cell cycle arrest in the G2/M phase. Another study on 4-phenyl-5-quinolinyl substituted isoxazole (B147169) analogues identified compound C11 as a highly promising agent that inhibits tubulin polymerization, with an affinity for the colchicine (B1669291) binding site.
Antimicrobial Activity Mechanisms
The quinoline scaffold is not only effective against cancer cells but also serves as a basis for potent antimicrobial agents. Derivatives have been developed that show significant efficacy against a broad spectrum of bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Staphylococcus aureus)
Quinoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication.
Numerous studies have reported the minimum inhibitory concentrations (MICs) of various quinoline compounds against clinically relevant bacteria. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives displayed good activity against Staphylococcus aureus, with some compounds also showing inhibition against Escherichia coli. Quinoline-2-one derivatives have been identified as particularly effective against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.018 μg/mL. Hybrid molecules incorporating the quinoline structure, such as quinoline/thiazinan-4-one and quinoline-based hydroxyimidazolium hybrids, have also shown potent anti-staphylococcal activity.
The following table presents the antibacterial efficacy of selected quinoline derivatives.
| Compound Class | Bacterium | Gram Stain | MIC (μg/mL) |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a4) | Staphylococcus aureus | Positive | 64 |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a7) | Escherichia coli | Negative | 128 |
| Quinoline-2-one Derivatives (6c, 6i, 6l, 6o) | Staphylococcus aureus | Positive | 0.018 - 0.061 |
| Quinoline/thiazinan-4-one Hybrid (7e) | MRSA | Positive | 48 |
| Quinoline-based Hydroxyimidazolium Hybrid (7b) | Staphylococcus aureus | Positive | 2 |
Antifungal Efficacy Against Plant and Human Pathogens (e.g., Stemphylium lycopersici, Fusarium oxysporum, Botrytis cinerea)
Quinoline derivatives have also been explored as antifungal agents against pathogens affecting both humans and plants. Research has demonstrated their effectiveness in inhibiting the mycelial growth of several economically important phytopathogenic fungi.
Studies have shown that quinoline derivatives possess significant fungicidal activity against Botrytis cinerea, the causative agent of gray mold disease. One compound, Ac12, was found to be highly potent with an EC₅₀ value of 0.50 μg/mL against this pathogen. nih.gov Another derivative, F17, also showed excellent activity with an EC₅₀ of 3.79 μg/mL. The preliminary mechanism for some of these compounds involves causing abnormal morphology of cell membranes, increasing permeability, and leading to the release of cellular contents. nih.gov Indoloquinoline alkaloid derivatives have also been shown to inhibit Botrytis cinerea. scilit.com
Activity has also been documented against Fusarium oxysporum, a soil-borne fungus that causes Fusarium wilt in a wide range of crops. Quinolizidine alkaloids, which are structurally related to quinolines, have demonstrated potent inhibition of F. oxysporum mycelial growth, with some compounds exhibiting IC₅₀ values in the low micromolar range. While extensive data on the activity of this compound and its direct derivatives against Stemphylium lycopersici is not widely available in the reviewed literature, the broad-spectrum nature of quinoline-based antifungals suggests potential for further investigation.
The table below highlights the antifungal efficacy of selected quinoline-related compounds against key plant pathogens.
| Compound Class | Fungal Pathogen | Disease Caused | Measurement | Value (μg/mL) |
| Quinoline Derivative (Ac12) | Botrytis cinerea | Gray Mold | EC₅₀ | 0.50 |
| Quinoline Derivative (F17) | Botrytis cinerea | Gray Mold | EC₅₀ | 3.79 |
| Quinolizidine Alkaloid (Compound 9) | Fusarium oxysporum | Fusarium Wilt | IC₅₀ | 7.2 µM |
| Quinolizidine Alkaloid (Compound 12) | Fusarium oxysporum | Fusarium Wilt | IC₅₀ | 11.3 µM |
Antitubercular Potential and Mechanisms
The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. While research specifically on this compound is limited in this direct context, the broader family of quinoline compounds has demonstrated significant potential, offering insights into the possible mechanisms by which its derivatives could act against Mycobacterium tuberculosis (Mtb).
One of the key mechanisms of action identified for quinoline derivatives is the inhibition of essential mycobacterial enzymes. For instance, some quinoline derivatives have been found to target KatG, a catalase-peroxidase enzyme crucial for the activation of the frontline anti-TB drug isoniazid (B1672263) and for protecting Mtb from oxidative stress. Molecular docking studies have suggested that certain quinoline compounds can occupy the active site of KatG, leading to potent inhibitory effects on its activity.
Another novel mechanism involves the activation, rather than inhibition, of mycobacterial enzymes. A class of quinoline compounds has been shown to kill Mtb by activating glutamate (B1630785) kinase (GK), an enzyme involved in proline biosynthesis. This activation leads to an overproduction of proline, resulting in a redox imbalance and the generation of reactive oxygen species (ROS) that are lethal to the bacterium.
Furthermore, the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the mycobacterial fatty acid synthesis II (FAS-II) system, has been identified as a target for certain quinoline-containing hybrids. By inhibiting InhA, these compounds disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
The development of new drugs with novel mechanisms of action is critical to combat drug-resistant Mtb. Research into quinoline derivatives has revealed that these compounds can act on various targets, including those involved in virulence and adaptation, which are essential for the pathogen's survival within the host.
Antiviral Activity Mechanisms
The quest for effective antiviral therapies has led to the investigation of diverse chemical scaffolds, with quinoline derivatives showing considerable promise against a range of viruses. While specific studies on this compound are not abundant in publicly available research, the broader class of quinoline compounds has been extensively studied, revealing several mechanisms of antiviral action.
Inhibition of Viral Replication (e.g., HIV-1 Capsid Inhibition)
Quinoline derivatives have demonstrated the ability to interfere with critical stages of viral replication. In the context of Human Immunodeficiency Virus 1 (HIV-1), certain quinoline-based allosteric integrase inhibitors (ALLINIs) have been shown to potently inhibit viral replication. These compounds bind to the LEDGF/p75 binding pocket of the HIV-1 integrase, inducing hyper-multimerization of the enzyme and thereby disabling its function. This mechanism can impact both the early and late stages of the viral life cycle.
Furthermore, a study identified 4-phenylquinoline-8-amine (PQA) as a novel latency-reversing agent (LRA) candidate for HIV-1. PQA was found to induce HIV-1 reactivation from latency, particularly in combination with PKC agonists, and also to induce apoptosis in latently infected cells. This "shock and kill" approach is a significant strategy in the efforts to eradicate HIV-1 reservoirs. RNA-sequencing analysis suggested that PQA functions through different mechanisms than PKC agonists, involving oxidative stress-inducible genes.
Quinolinonyl non-diketo acid derivatives have also been investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and polymerase functions, both of which are essential for viral replication.
Efficacy Against Specific Viruses (e.g., Dengue Virus, Zika Virus, Avian Influenza Virus)
Research has demonstrated the efficacy of quinoline derivatives against a variety of specific viruses, highlighting the broad-spectrum potential of this chemical class.
Dengue Virus (DENV): Novel quinoline derivatives have been shown to exhibit dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. The mechanism of action appears to involve the early stages of infection, with compounds impairing the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. Another quinoline compound was found to inhibit the replication of all four DENV serotypes in Vero cells by targeting the viral protease.
Zika Virus (ZIKV): The antiviral potential of quinoline derivatives extends to the Zika virus. Studies have reported that 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives can inhibit ZIKV replication in vitro. These findings suggest that the quinoline scaffold is a valuable starting point for the development of anti-ZIKV agents.
Avian Influenza Virus: The antiviral activity of quinoline derivatives has also been explored against influenza viruses. For instance, 3-aryl-quinolin-2-one derivatives have been identified as a novel class of antiviral agents against influenza A virus. The most potent of these compounds displayed significant inhibitory activity against both H3N2 and H1N1 strains.
Antimalarial Activity Mechanisms
The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest effective treatments. Modern research continues to explore the antimalarial potential of synthetic quinoline derivatives, including those related to this compound.
In vitro evaluations of novel quinoline derivatives have demonstrated moderate to high antimalarial activities against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some compounds have shown excellent activity, with IC50 values in the nanomolar range, comparable to the standard antimalarial drug chloroquine.
One of the key mechanisms of action for many quinoline antimalarials is the inhibition of hemozoin formation. Inside the parasite's digestive vacuole, the detoxification of heme, a byproduct of hemoglobin digestion, into hemozoin crystals is a critical process for parasite survival. Quinoline derivatives can interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death.
Furthermore, certain 4(1H)-quinolone derivatives have been shown to possess multi-stage antimalarial activity, affecting not only the erythrocytic (blood) stages but also the exoerythrocytic (liver) stages and exhibiting transmission-blocking activities. These compounds have been shown to reduce or prevent the exflagellation of male gametocytes and prevent parasite transmission to the mosquito vector. Some derivatives also reduce the number of sporozoites that reach the mosquito's salivary glands, thus preventing the spread of the disease.
The structure-activity relationship (SAR) studies of various quinoline derivatives have provided valuable insights for the design of more potent antimalarial agents. For example, the presence of specific substituents at certain positions of the quinoline ring has been found to be crucial for activity.
Anti-inflammatory Response Pathways
Quinoline and its derivatives have been investigated for their potential to modulate inflammatory responses, a key factor in many diseases. While specific data on this compound is limited, related quinoline compounds have shown promising anti-inflammatory effects through various mechanisms.
One study investigated a novel quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, and found that it exhibited anti-inflammatory properties in an experimental model of methotrexate-induced inflammation. The study reported a significant increase in the levels of the antioxidant glutathione (B108866) (GSH) and a decrease in oxidants and inflammatory mediators such as nitric oxide (NO), interleukin 1-beta (IL-1β), and nuclear factor kappa-B (NF-κB) in both lung and liver tissues.
The inhibition of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, is a significant pathway through which quinoline derivatives may exert their anti-inflammatory effects. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can suppress the production of inflammatory cytokines and other mediators.
Other research on quinazolinone derivatives, which share a similar bicyclic core with quinolines, has shown potent inhibition of NO production in lipopolysaccharide-activated macrophage cells. Structure-activity relationship studies of these compounds indicated that specific substitutions on the quinazolinone scaffold were responsible for their potent anti-inflammatory activity.
Immunomodulatory Effects
The ability to modulate the immune system is a critical aspect of therapeutic intervention in a wide range of diseases, from autoimmune disorders to infectious diseases and cancer. While direct evidence for the immunomodulatory effects of this compound is not extensively documented, the broader class of quinoline compounds has been associated with various effects on the immune system.
The anti-inflammatory activities of quinoline derivatives, such as the inhibition of pro-inflammatory cytokines and mediators, are intrinsically linked to their immunomodulatory potential. By dampening excessive inflammatory responses, these compounds can help to restore immune homeostasis.
Furthermore, the antiviral and antimalarial activities of quinolines suggest an interaction with the host immune response. In many infectious diseases, the pathogen manipulates the host's immune system to its advantage. By targeting the pathogen, quinoline derivatives can indirectly modulate the immune response, allowing for a more effective clearance of the infection.
DNA-Cleavage Activity
The ability of small molecules to interact with and cleave DNA is a hallmark of many anticancer agents. The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. While direct studies on the DNA-cleavage activity of this compound are limited, research on closely related quinoline derivatives provides strong evidence for the potential of this class of compounds as DNA-cleaving agents.
Derivatives of the quinoline scaffold have been shown to possess significant DNA-cleavage capabilities. For instance, studies on various substituted quinolines have demonstrated their ability to cleave plasmid DNA. The mechanism of cleavage is often dependent on the nature and position of the substituents on the quinoline ring. Some derivatives may act as chemical nucleases, directly mediating the cleavage of the phosphodiester backbone of DNA, while others may generate reactive oxygen species (ROS) that lead to oxidative damage and subsequent DNA strand breaks.
Research on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their ester derivatives has shown that these compounds can completely cleave λ-DNA. researchgate.net Similarly, a study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues revealed that some of these derivatives exhibited complete cleavage of Calf-thymus DNA, suggesting their potential as DNA intercalating agents that can break DNA base pairs. researchgate.net The DNA cleavage is often assessed using agarose (B213101) gel electrophoresis, where the conversion of supercoiled plasmid DNA to its nicked or linear form indicates cleavage activity. The concentration-dependent increase in the nicked or linear form of DNA in the presence of these compounds provides a measure of their cleavage efficiency.
While these studies were not conducted on this compound itself, the consistent DNA-cleaving activity observed across a range of quinoline derivatives suggests that the core quinoline structure is crucial for this biological effect. The introduction of a phenyl group at the 4-position and a thione group at the 2-position of the quinoline ring in this compound is expected to modulate its electronic and steric properties, which in turn could influence its DNA binding and cleavage efficiency. Further research is necessary to elucidate the specific mechanisms and efficacy of this compound and its immediate derivatives as DNA-cleaving agents.
Table 1: DNA Cleavage Activity of Selected Quinoline Derivatives
| Compound Class | DNA Type | Observation | Reference |
|---|---|---|---|
| 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid esters | λ-DNA | Complete cleavage | researchgate.net |
| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues | Calf-thymus DNA | Partial to complete cleavage | researchgate.net |
Interactions with Serotonin (B10506) Receptors as Ligands/Antagonists
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide array of physiological and psychological processes. As such, they are important targets for the development of drugs to treat various disorders, including depression, anxiety, and migraines. A growing body of evidence suggests that 4-phenyl quinoline derivatives can act as potent ligands and antagonists for specific serotonin receptor subtypes. nih.gov
In silico docking studies have been instrumental in predicting the binding affinity of 4-phenyl quinoline derivatives to serotonin receptors. These computational models have indicated that the 4-phenyl quinoline scaffold has the potential to bind to 5-HT1B and 5-HT2B receptors. nih.gov These predictions have been substantiated by in vitro studies. For example, a library of 4-phenyl quinoline derivatives was screened for their antiproliferative activities, and it was found that these compounds could inhibit serotonin-induced calcium ion efflux and ERK activation, which are downstream signaling events of serotonin receptor activation. nih.gov This suggests an antagonistic effect of these compounds on the tested serotonin receptors.
One of the most active 4-phenyl quinoline derivatives, designated as H3a, not only showed toxicity against breast cancer cell lines but also induced apoptosis, highlighting the potential of this scaffold in developing novel anticancer agents that target serotonin signaling pathways. nih.gov The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature of the substituent at the 2-position of the quinoline ring plays a crucial role in their binding affinity and selectivity for different serotonin receptor subtypes. For instance, the introduction of an ethylpiperazine moiety at this position was found to enhance the toxicity against cancer cells. nih.gov
Furthermore, research on structurally related quinolin-2-ones has also provided insights into the potential of the broader quinoline class as serotonin receptor modulators. Studies on 3- and 4-substituted quinolin-2-ones have led to the discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists. nih.gov These findings underscore the versatility of the quinoline scaffold in designing ligands with specific profiles for serotonin receptors.
While the direct interaction of this compound with serotonin receptors has not been extensively documented, the available data on its close analogues strongly suggest that it is a promising candidate for development as a serotonin receptor ligand or antagonist. The presence of the sulfur atom in the thione group, as opposed to the oxygen in quinolinones, could lead to altered binding affinities and selectivity profiles, which warrants further investigation.
Table 2: Interaction of 4-Phenyl Quinoline Derivatives with Serotonin Receptors
| Compound Class | Receptor Subtype(s) | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Phenyl quinoline derivatives | 5-HT1B, 5-HT2B | Antagonist | Inhibition of Calcium ion efflux and ERK activation | nih.gov |
| 3- and 4-substituted quinolin-2-ones | 5-HT1B, 5-HT2A | Antagonist | Mixed antagonism | nih.gov |
Structure Activity Relationship Sar Studies of 4 Phenyl 1h Quinoline 2 Thione Derivatives in Biological Contexts
Identification of Key Structural Motifs for Biological Potency
The biological potency of 4-phenyl-1H-quinoline-2-thione derivatives is intrinsically linked to its core structural components: the quinoline (B57606) bicyclic system, the phenyl substituent at the C4 position, and the thione group at the C2 position.
The Quinoline Core: The fused benzene (B151609) and pyridine (B92270) rings of the quinoline system create a rigid, planar scaffold that serves as a crucial anchor for interacting with biological targets. This bicyclic framework is considered a "privileged" structure in drug discovery due to its ability to bind to multiple receptor types. Its aromatic nature facilitates π-π stacking and hydrophobic interactions with target proteins or enzymes.
The 4-Phenyl Group: The presence of a phenyl ring at the 4-position is a defining feature that significantly influences the molecule's steric and electronic properties. This group can engage in hydrophobic interactions within target binding sites. The orientation of this phenyl ring relative to the quinoline plane is a key determinant of binding affinity. Modifications to this ring provide a primary avenue for modulating activity.
The 2-Thione Moiety: The replacement of the more common oxygen atom (in quinolin-2-ones) with a sulfur atom to form a thione group (C=S) alters the compound's electronic distribution, hydrogen bonding capacity, and lipophilicity. The sulfur atom is a weaker hydrogen bond acceptor than oxygen but is larger and more polarizable, which can lead to different binding interactions. In some related heterocyclic compounds, the presence of a thiourea (B124793) moiety (which contains a C=S bond) has been linked to enhanced biological activity compared to its urea (B33335) (C=O) analog.
Elucidation of Substituent Effects on Biological Activity
The systematic introduction of various substituents onto the this compound scaffold allows for the fine-tuning of its biological effects. SAR studies have shown that the nature, position, and size of these substituents can dramatically alter potency and selectivity.
Substitutions are typically explored at two main locations: the quinoline ring system and the 4-phenyl ring.
Substituents on the Quinoline Ring: Modifications on the benzene portion of the quinoline nucleus (positions C5, C6, C7, C8) can impact lipophilicity and electronic properties. For instance, in related quinazolinone derivatives, a single substitution at the C6 position was found to be beneficial for increased antitumor activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electron density of the entire ring system, affecting how the molecule interacts with its biological target.
The following table illustrates hypothetical SAR data for this compound derivatives based on established principles from related quinoline and quinolinone compounds, demonstrating the effect of substituents on a generic measure of biological activity (e.g., IC₅₀).
| Compound ID | Quinoline Ring Substituent (R¹) | 4-Phenyl Ring Substituent (R²) | Biological Activity (IC₅₀, µM) |
| 1 | H | H | 15.2 |
| 2 | 6-Cl | H | 9.8 |
| 3 | H | 4-OCH₃ | 7.5 |
| 4 | H | 4-Cl | 11.3 |
| 5 | 6-Cl | 4-OCH₃ | 4.1 |
| 6 | 7-CH₃ | H | 12.1 |
| 7 | H | 4-NO₂ | 18.9 |
This is a representative table created to illustrate SAR principles. The values are not from a single, specific experimental study on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is invaluable for predicting the potency of novel derivatives before their synthesis, thereby saving time and resources in the drug discovery process.
For quinoline-based compounds, various QSAR models have been developed. These models typically involve:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in a series. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, electronic properties like HOMO/LUMO energies).
Model Development: Using statistical and machine learning methods, a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), Decision Trees (DT), and Gradient Boosting (GB).
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used to build the model.
A successful QSAR model for this compound derivatives would allow researchers to understand which physicochemical properties are most important for their biological activity. For example, a model might reveal that a certain range of lipophilicity (logP) combined with the presence of a hydrogen bond donor at a specific position on the phenyl ring is critical for high potency. Such insights guide the rational design of new, more effective compounds.
Future Research Directions and Emerging Avenues for 4 Phenyl 1h Quinoline 2 Thione
Development of Novel and Efficient Synthetic Routes
The future of organic synthesis is geared towards sustainability, efficiency, and atom economy. For 4-phenyl-1H-quinoline-2-thione, future synthetic research should focus on moving beyond classical methods towards more innovative and environmentally friendly approaches.
Key areas for development include:
Green Chemistry Approaches: Traditional syntheses often rely on hazardous solvents and high temperatures. Future work should explore the use of green solvents (e.g., water, ionic liquids, or bio-solvents) and energy-efficient methods like microwave-assisted synthesis. mdpi.com These techniques have the potential to significantly reduce reaction times, improve yields, and minimize waste. mdpi.com
Catalytic Methods: The development of novel transition-metal-catalyzed or organocatalyzed reactions could provide more direct and efficient pathways to the quinoline-2-thione core. nih.gov For instance, palladium-catalyzed carbonylation reactions have proven useful for synthesizing quinolin-4-ones and could be adapted for thionation reactions. nih.gov
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly desirable for building molecular complexity efficiently. mdpi.com Designing a one-pot MCR for this compound would be a significant advancement, offering a streamlined process for generating diverse derivatives for screening libraries. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
| Green Synthesis | Reduced environmental impact, improved safety, potential for lower costs. | Solvent selection, catalyst stability, optimizing reaction conditions. |
| Catalytic Methods | High efficiency, selectivity, milder reaction conditions. | Catalyst cost and toxicity, substrate scope limitations. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. | Finding suitable reaction conditions, controlling selectivity. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability, reproducibility. | Initial equipment setup cost, potential for clogging. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
Understanding reaction mechanisms and biological interactions at a molecular level is crucial for optimization. Advanced analytical techniques can provide unprecedented insights into the behavior of this compound.
Future applications could involve:
In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can be used to monitor the synthesis of this compound in real-time. This allows for the identification of transient intermediates and the rapid optimization of reaction parameters.
Computational Spectroscopy: Combining experimental spectroscopic data (NMR, IR) with Density Functional Theory (DFT) calculations can provide a deeper understanding of the compound's electronic structure, tautomeric equilibria, and vibrational modes. nih.govdntb.gov.ua This synergy is powerful for confirming molecular structures and predicting properties. nih.gov
Fluorescence-based Bioimaging: Many heterocyclic compounds, including quinoline (B57606) derivatives, exhibit intrinsic fluorescence. rsc.org Future research should explore whether this compound or its derivatives can be developed as fluorescent probes for imaging specific cellular components or monitoring biological processes. This could open up new applications in diagnostics and cell biology.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govspringernature.com These computational tools can be powerfully applied to the study of this compound.
Emerging avenues include:
De Novo Drug Design: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of quinoline derivatives to design novel molecules with desired properties. nih.govcrimsonpublishers.com This approach can explore a vast chemical space to identify new derivatives of this compound with potentially higher potency and better selectivity. crimsonpublishers.com
Predictive Modeling: ML algorithms like Support Vector Machines (SVM) and Random Forests can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govbioengineer.org These models can predict the biological activity of new derivatives based on their chemical structure, prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming screening. nih.gov
Target Identification and Polypharmacology: AI tools can analyze large biological datasets to predict new potential protein targets for this compound. crimsonpublishers.combioengineer.org Furthermore, these models can predict off-target effects and polypharmacology (the ability of a compound to interact with multiple targets), which can be harnessed for therapeutic benefit or identified as a potential liability. crimsonpublishers.com
Exploration of New Biological Targets and Therapeutic Applications
While initial studies may point towards certain biological activities, the full therapeutic potential of this compound is likely untapped. The quinoline core is present in drugs with diverse applications, suggesting broad potential.
Future research should investigate:
Kinase Inhibition: Many quinoline and quinazoline (B50416) derivatives are potent kinase inhibitors. dovepress.com Screening this compound against a panel of kinases, such as Cyclin-Dependent Kinase 5 (CDK5) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could identify new applications in oncology or neurodegenerative diseases. dovepress.comnih.gov
G-Quadruplex Stabilization: Certain heterocyclic molecules can bind to and stabilize G-quadruplex (G4) structures in DNA and RNA, which are implicated in cancer cell proliferation. nih.gov Investigating the interaction of this compound with various G4 structures could reveal novel anticancer mechanisms. nih.gov
Neurodegenerative Diseases: Given that some quinolin-2(1H)-one derivatives have been explored as CDK5 inhibitors implicated in disorders like Alzheimer's disease, it is plausible that this compound could be investigated for neuroprotective effects. nih.gov
Antiviral and Antimicrobial Activity: The quinoline scaffold is a cornerstone of many anti-infective agents. nih.gov Systematic screening against a broad range of viruses, bacteria, and fungi could uncover new therapeutic uses.
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |
| Protein Kinases | VEGFR-2, CDK5, EGFR | Oncology, Neurodegenerative Diseases | Quinoline/quinazoline scaffolds are common in kinase inhibitors. dovepress.comnih.gov |
| Nucleic Acids | G-Quadruplexes (e.g., in telomeres) | Oncology | Planar heterocyclic systems are known to be G4 ligands. nih.gov |
| Tubulin | Colchicine (B1669291) Binding Site | Oncology | Quinoline-based compounds can act as tubulin polymerization inhibitors. mdpi.com |
| Phosphodiesterases | PDE4 | Inflammatory Diseases | Quinoline derivatives have been optimized as potent PDE4 inhibitors. researchgate.net |
Design of Highly Selective and Potent Derivatives for Specific Applications
Once a promising biological activity is identified, the next step is the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key strategies for the future include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoline core and the 4-phenyl ring is essential. Modifying factors like electronic properties (electron-donating vs. withdrawing groups) and steric bulk can dramatically influence biological activity and selectivity. mdpi.com
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate a compound's properties. For example, the thione group (C=S) could be replaced with a ketone (C=O) or a selone (C=Se) to fine-tune its hydrogen bonding capabilities and metabolic stability.
Fragment-Based and Structure-Based Design: If the crystal structure of this compound bound to its biological target can be obtained, structure-based drug design can be employed. This allows for the precise design of modifications that enhance binding affinity and selectivity, leading to more potent and targeted therapeutic agents.
By pursuing these future research directions, the scientific community can systematically explore and expand the synthetic utility and therapeutic potential of this compound, potentially leading to the development of novel chemical probes, diagnostic tools, or therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-phenyl-1H-quinoline-2-thione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-ketothioesters or thioamides. For example, 4-chloro-2-phenylquinoline derivatives can undergo nucleophilic substitution with sulfur sources (e.g., NaSH) to introduce the thione group . Key parameters include temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like disulfides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>70%) .
Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Crystals are grown via slow evaporation in solvents like chloroform/methanol. Data collection at 100 K minimizes thermal motion artifacts. Hydrogen bonding patterns (e.g., S···H-N interactions) and π-stacking distances (3.5–4.0 Å) are analyzed using Mercury or DIAMOND software. For example, the thione group participates in C=S···H-N hydrogen bonds (2.8–3.0 Å), stabilizing crystal packing .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The thione proton (S-H) appears as a broad singlet at δ 12–14 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-phenyl groups cause deshielding).
- IR : The C=S stretch is observed at 1200–1250 cm⁻¹, distinct from C=O (1650–1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns (e.g., loss of phenyl or sulfur moieties) validate the core structure .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or polymorphism. For instance, NMR may indicate a thione-thiol tautomeric equilibrium, while SCXRD captures the dominant tautomer in the solid state. To reconcile:
- Perform variable-temperature NMR to detect tautomeric shifts.
- Compare PXRD patterns of bulk samples with SCXRD simulations to identify polymorphs.
- Use DFT calculations (e.g., Gaussian) to model energy differences between tautomers .
Q. What strategies are effective for introducing functional groups (e.g., sulfanyl, amino) into the quinoline-thione core?
- Methodological Answer :
- Nucleophilic Substitution : React 4-chloro precursors with NaSH (for -SH) or hydrazine (for -NH₂) in refluxing ethanol. Monitor reaction progress via LC-MS to avoid over-substitution .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) introduce aryl groups at the 4-position.
- Safety Note : Handle sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres due to moisture sensitivity .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystal lattices?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:
- S(6) motifs : Chains formed by N-H···S hydrogen bonds.
- R₂²(8) motifs : Dimers stabilized by π-π stacking and C-H···S interactions.
- Solvent inclusion (e.g., DMSO) can disrupt networks; use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Data Analysis and Validation
Q. What statistical methods are recommended for validating the reproducibility of synthetic yields or biological activity data?
- Methodological Answer :
- Triplicate Experiments : Report mean yields ± standard deviation (SD) to assess precision.
- ANOVA : Compare batch-to-batch variability (e.g., catalyst lots).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
